molecular formula C12H21N3O2 B14625901 N-Hexyl-L-histidine CAS No. 58813-21-1

N-Hexyl-L-histidine

Cat. No.: B14625901
CAS No.: 58813-21-1
M. Wt: 239.31 g/mol
InChI Key: IFYIDELBSLTUDX-NSHDSACASA-N
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Description

N-Hexyl-L-histidine is a derivative of the amino acid histidine, where a hexyl group is attached to the nitrogen atom of the imidazole ring. This modification imparts unique properties to the compound, making it useful in various scientific and industrial applications. Histidine itself is an essential amino acid involved in protein synthesis and various metabolic processes.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-L-histidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hexyl-L-histidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating enzyme activity and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the development of surfactants and other functional materials

Mechanism of Action

The mechanism of action of N-Hexyl-L-histidine involves its interaction with various molecular targets, including enzymes and receptors. The hexyl group enhances the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic regions of proteins and membranes. This can modulate enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-L-histidine: Another histidine derivative with a methyl group instead of a hexyl group.

    N-Ethyl-L-histidine: Contains an ethyl group attached to the nitrogen atom of the imidazole ring.

    N-Butyl-L-histidine: Features a butyl group in place of the hexyl group.

Uniqueness

N-Hexyl-L-histidine is unique due to its longer alkyl chain, which imparts greater hydrophobicity compared to shorter-chain derivatives. This increased hydrophobicity can enhance its interactions with lipid membranes and hydrophobic protein regions, making it particularly useful in applications requiring strong lipophilic interactions .

Properties

CAS No.

58813-21-1

Molecular Formula

C12H21N3O2

Molecular Weight

239.31 g/mol

IUPAC Name

(2S)-2-(hexylamino)-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C12H21N3O2/c1-2-3-4-5-6-14-11(12(16)17)7-10-8-13-9-15-10/h8-9,11,14H,2-7H2,1H3,(H,13,15)(H,16,17)/t11-/m0/s1

InChI Key

IFYIDELBSLTUDX-NSHDSACASA-N

Isomeric SMILES

CCCCCCN[C@@H](CC1=CN=CN1)C(=O)O

Canonical SMILES

CCCCCCNC(CC1=CN=CN1)C(=O)O

Origin of Product

United States

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